molecular formula C10H16O B8080297 Decahydronaphtho[2,3-b]oxirene CAS No. 21399-51-9

Decahydronaphtho[2,3-b]oxirene

Cat. No.: B8080297
CAS No.: 21399-51-9
M. Wt: 152.23 g/mol
InChI Key: OQOKLVGYVIWSPZ-UHFFFAOYSA-N
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Description

Decahydronaphtho[2,3-b]oxirene is a chemical compound with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol It is a bicyclic compound that features an oxirane ring fused to a decahydronaphthalene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Decahydronaphtho[2,3-b]oxirene can be synthesized through the epoxidation of decahydronaphthalene derivatives. One common method involves the use of peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), under mild conditions to achieve the epoxidation of the double bond in decahydronaphthalene . The reaction typically proceeds at room temperature and yields the desired oxirane compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale epoxidation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions: Decahydronaphtho[2,3-b]oxirene undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed:

    Diols: Formed through ring-opening oxidation.

    Alcohols: Resulting from reduction reactions.

    Substituted Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Decahydronaphtho[2,3-b]oxirene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of decahydronaphtho[2,3-b]oxirene involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles and electrophiles. This reactivity is exploited in synthetic chemistry to create a wide range of products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    Oxiranes: Other oxirane compounds, such as ethylene oxide and propylene oxide, share the reactive three-membered ring structure.

    Decahydronaphthalene Derivatives: Compounds like decahydronaphthalene itself and its various substituted derivatives.

Uniqueness: Decahydronaphtho[2,3-b]oxirene is unique due to its fused bicyclic structure, combining the stability of decahydronaphthalene with the reactivity of the oxirane ring

Properties

IUPAC Name

1a,2,2a,3,4,5,6,6a,7,7a-decahydronaphtho[2,3-b]oxirene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-2-4-8-6-10-9(11-10)5-7(8)3-1/h7-10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOKLVGYVIWSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CC3C(O3)CC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00943948
Record name Decahydronaphtho[2,3-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00943948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21399-51-9
Record name Decahydronaphtho(2,3-b)oxirene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021399519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decahydronaphtho[2,3-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00943948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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